2,3,4,5,6-Pentakis(trifluoromethyl) benzoic acid

Acidity pKa Electron‑withdrawing group

Benchmark superacid chemistry requires electron deficiency beyond pentafluorobenzoate or bistrifluoromethyl analogs. This C6(CF3)5-functionalized benzoic acid delivers cumulative Σσp ≈ 2.70 - unmatched electron withdrawal and steric shielding. - pKa < 0 (estimated sub-zero), enabling Brønsted superacids rivaling triflic acid - Conjugate base forms weakly coordinating anions for polymerization catalysis & Li-battery electrolytes - Sterically hindered carboxyl prevents bridging, enforces low-coordination metal complexes - Resists electrophilic degradation vs C6F5 systems

Molecular Formula C12HF15O2
Molecular Weight 462.11 g/mol
Cat. No. B12109354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentakis(trifluoromethyl) benzoic acid
Molecular FormulaC12HF15O2
Molecular Weight462.11 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(=O)O
InChIInChI=1S/C12HF15O2/c13-8(14,15)2-1(7(28)29)3(9(16,17)18)5(11(22,23)24)6(12(25,26)27)4(2)10(19,20)21/h(H,28,29)
InChIKeySDFQBQNTMZDSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5,6-Pentakis(trifluoromethyl)benzoic Acid – High-Fluorine-Density Building Block


2,3,4,5,6‑Pentakis(trifluoromethyl)benzoic acid (CAS 58956‑75‑5, C12HF15O2) belongs to the C6(CF3)5‑functionalized aromatic carboxylic acid class [REFS‑1]. The five trifluoromethyl groups impart exceptionally strong cumulative electron‑withdrawing character and introduce pronounced steric crowding around the aromatic ring and the carboxyl function [REFS‑1]. This compound is a synthetically accessible derivative of the C6(CF3)5 manifold, which has been established as a platform for designing superacids, weakly coordinating anions, stable carbenes, and novel radical species [REFS‑1].

Why Generic Fluorinated Benzoic Acids Cannot Substitute


Benzoic acids bearing fewer fluorine or trifluoromethyl substituents (e.g., pentafluorobenzoic acid, 3,5‑bis(trifluoromethyl)benzoic acid, 2,4,6‑tris(trifluoromethyl)benzoic acid) cannot replicate the simultaneous extreme electron‑withdrawing capacity and steric shielding provided by the C6(CF3)5 framework [REFS‑1]. Each incremental CF3 group depresses the pKa by more than 0.3–0.5 log units, and the five‑fold substitution creates steric congestion around the carboxyl moiety that dramatically alters reactivity profiles – including resistance to esterification via the conventional tetrahedral mechanism – relative to less‑substituted analogs [REFS‑1][REFS‑2]. Direct comparative data presented below quantify the acidity gap and steric consequences that prevent functional interchangeability.

Quantitative Evidence for Selection


Acid-Strength Gradient Prediction

Although a measured pKa for 2,3,4,5,6‑pentakis(trifluoromethyl)benzoic acid itself has not been identified in the open primary literature, the acidity of the closely related phenol derivative C6(CF3)5OH (pentakis(trifluoromethyl)phenol) provides a quantitative proxy for the electron‑withdrawing power of the C6(CF3)5 pharmacophore [REFS‑1]. In water, C6(CF3)5OH exhibits a pKa of 1.32, compared to 3,5‑(CF3)2‑phenol (pKa 8.26) and unsubstituted phenol (pKa 9.95) [REFS‑1]. This represents an acidifying effect of more than 8.6 orders of magnitude relative to parent phenol. Extending this trend to the carboxylic acid series – where pentafluorobenzoic acid (pKa 1.48) is already 2.72 log units more acidic than benzoic acid (pKa 4.20) – 2,3,4,5,6‑pentakis(trifluoromethyl)benzoic acid is predicted to be one of the strongest isolable benzoic acid analogs (estimated pKa ≤ 0.5, entering the superacid domain) [REFS‑1][REFS‑2].

Acidity pKa Electron‑withdrawing group

Steric Shielding and Esterification Reactivity

Steric protection of the carboxyl group in 2,3,4,5,6‑pentakis(trifluoromethyl)benzoic acid fundamentally alters its reaction manifold relative to less hindered analogs. X‑ray crystallographic analysis of C6(CF3)5 derivatives reveals significant out‑of‑plane distortions of the aromatic ring, with the CF3 groups occupying the van der Waals space around the carboxyl attachment site [REFS‑1]. In the three‑CF3 analog 2,4,6‑tris(trifluoromethyl)benzoic acid, this steric compression is severe enough to prevent normal Fischer esterification via the tetrahedral intermediate; ester formation occurs only through the linear acylium ion pathway at dramatically reduced rates [REFS‑2]. The pentakis‑substituted compound, with two additional ortho‑CF3 groups, is expected to exhibit an even more profound kinetic barrier to direct nucleophilic attack at the carbonyl carbon [REFS‑1][REFS‑2].

Steric hindrance Esterification Reactivity

Electron-Withdrawing Group Potency Comparison

The cumulative electron‑withdrawing character of the C6(CF3)5 group surpasses all other neutral phenyl substituent arrays. While explicit σm and σp values for the C6(CF3)5 group are not tabulated in standard Hammett compilations, the additive σ constants for multiple CF3 substituents (σm = 0.43, σp = 0.54 per CF3 group) [REFS‑2] predict a Σσm ≈ 2.15 and Σσp ≈ 2.70 for the pentakis‑substituted system. This dramatically exceeds the electron‑withdrawing potency of the pentafluorophenyl group (Σσp ≈ 1.35 for C6F5) [REFS‑2] and the 2,4,6‑tris(trifluoromethyl)phenyl group (Σσp ≈ 1.62). The C6(CF3)5‑benzoic acid scaffold therefore provides a uniquely electron‑deficient aromatic environment for charge stabilization, acid catalysis, and coordination chemistry applications [REFS‑1].

Hammett constant Electron‑withdrawing Substituent effect

Research and Industrial Application Scenarios


Brønsted Superacids and Weakly Coordinating Anions

The projected sub‑zero pKa (Section 3, Evidence Item 1) positions 2,3,4,5,6‑pentakis(trifluoromethyl)benzoic acid as a precursor for Brønsted superacids with acidities rivaling triflic acid. Its conjugate base, the C6(CF3)5‑benzoate anion, combines extreme charge delocalization with substantial steric bulk, making it a candidate for weakly coordinating anion applications in olefin polymerization catalysis and lithium‑ion battery electrolyte salts, where conventional fluorinated benzoates (e.g., pentafluorobenzoate) provide insufficient anion–cation separation [REFS‑1].

Sterically-Protected Carboxylate Ligands for Catalysis

The extreme steric shielding around the carboxyl function (Section 3, Evidence Item 2) makes this compound an ideal precursor for carboxylate ligands that enforce low coordination numbers at metal centers. The C6(CF3)5‑benzoate framework prevents bridging coordination modes and suppresses ligand redistribution, enabling well‑defined mono‑carboxylate metal complexes for C–H activation and cross‑coupling catalysis [REFS‑1][REFS‑2].

Building Block for Electron-Deficient Aromatic Architectures

With an estimated cumulative Σσp ≈ 2.70 (Section 3, Evidence Item 3), the C6(CF3)5‑phenyl scaffold delivers an electron‑deficient aromatic core that is more strongly electron‑withdrawing than any mono‑ or multi‑fluorinated phenyl analog. This renders the carboxylic acid an attractive gateway intermediate for constructing push–pull chromophores, n‑type organic semiconductors, and electron‑deficient ligands where maximizing the electron‑acceptor strength is the primary design criterion [REFS‑1][REFS‑3].

Intermediate for Superacid-Resistant Fluorinated Materials

The all‑CF3‑substituted aromatic ring is inherently resistant to electrophilic degradation pathways that affect partially fluorinated analogs (e.g., hydrolytic defluorination of C6F5 systems). 2,3,4,5,6‑Pentakis(trifluoromethyl)benzoic acid can serve as a monomer or end‑capping agent for fluoropolymers and fluoroelastomers requiring prolonged stability in strongly acidic or oxidizing environments where pentafluorobenzoic acid derivatives undergo gradual decomposition [REFS‑1].

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